

solubility and stability of 5-Thiazolamine hydrochloride

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Compound of Interest

Compound Name: *5-Thiazolamine hydrochloride*

Cat. No.: *B1393155*

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Abstract

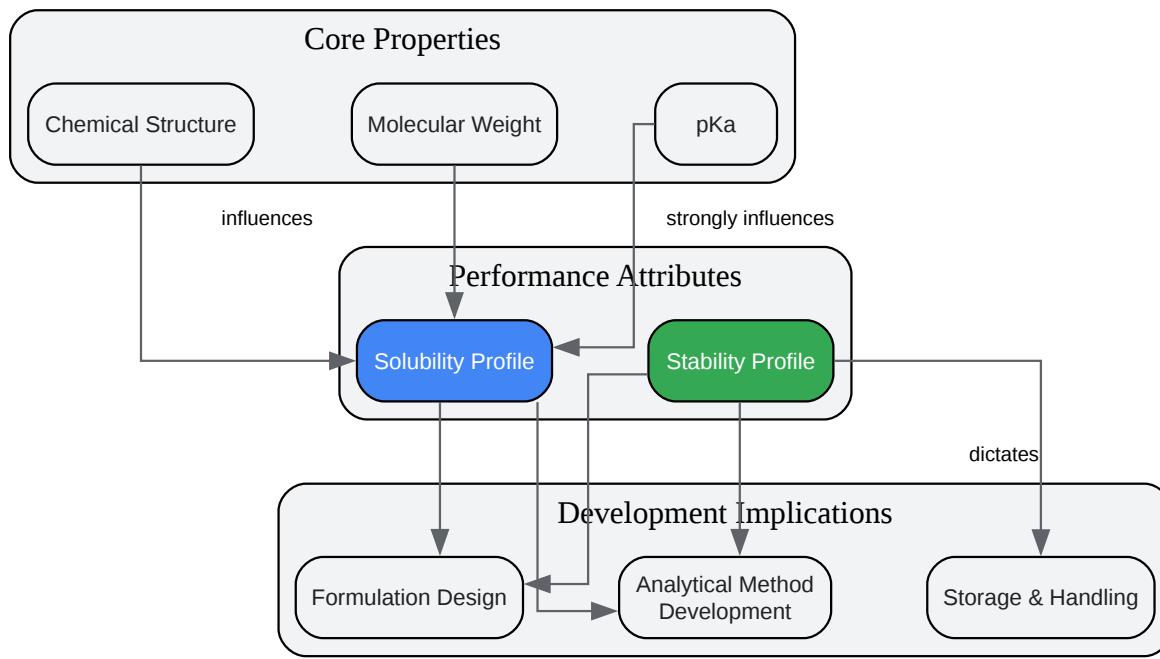
5-Thiazolamine hydrochloride is a heterocyclic amine of significant interest in pharmaceutical research and development due to the prevalence of the aminothiazole scaffold in medicinally active compounds. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective application in drug discovery, formulation development, and manufacturing. This guide provides a comprehensive technical overview of **5-Thiazolamine hydrochloride**, synthesizing foundational chemical data with actionable experimental protocols. We delve into the causality behind experimental design for solubility and stability assessments, offering field-proven insights for researchers, scientists, and drug development professionals. All protocols are presented as self-validating systems, grounded in authoritative standards and supported by comprehensive references.

Introduction and Physicochemical Profile

5-Thiazolamine, also known as 5-aminothiazole, is an organic compound featuring a five-membered thiazole ring containing both sulfur and nitrogen atoms, with an amine substituent at the 5-position.^{[1][2]} The hydrochloride salt form is often utilized to improve the compound's handling and aqueous solubility. Its structure is a key building block in medicinal chemistry, contributing to various biological activities.^[1] A foundational understanding of its core properties is the first step in any rational experimental design.

The relationship between a compound's fundamental properties and its behavior in solution is critical. Solubility dictates bioavailability and formulation options, while stability determines

shelf-life, storage conditions, and potential degradation pathways that could impact safety and efficacy.



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Caption: Logical flow from core properties to performance and development.

Table 1: Physicochemical Properties of **5-Thiazolamine Hydrochloride**

Property	Value	Source
IUPAC Name	1,3-thiazol-5-amine;hydrochloride	[3]
Synonyms	5-Aminothiazole hydrochloride, 5-Thiazolamine HCl	[3]
CAS Number	942631-51-8 (for hydrochloride); 17721-00-5 (for free base)	[1] [2] [3]
Molecular Formula	C ₃ H ₅ ClN ₂ S	[1] [3]
Molecular Weight	136.60 g/mol	[3]
Appearance	Brown or white to almost white solid/powder	[1] [4]

Solubility Profile: A Quantitative Approach

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its behavior in vitro and in vivo. For **5-Thiazolamine hydrochloride**, the presence of the amine group and the hydrochloride salt form suggests favorable solubility in polar solvents. Thiazole derivatives generally exhibit moderate solubility in such environments.[\[1\]](#) A qualitative overview indicates solubility in water and ethanol.[\[5\]](#) However, for scientific research and development, precise quantitative data is essential.

Table 2: Qualitative Solubility of 5-Thiazolamine

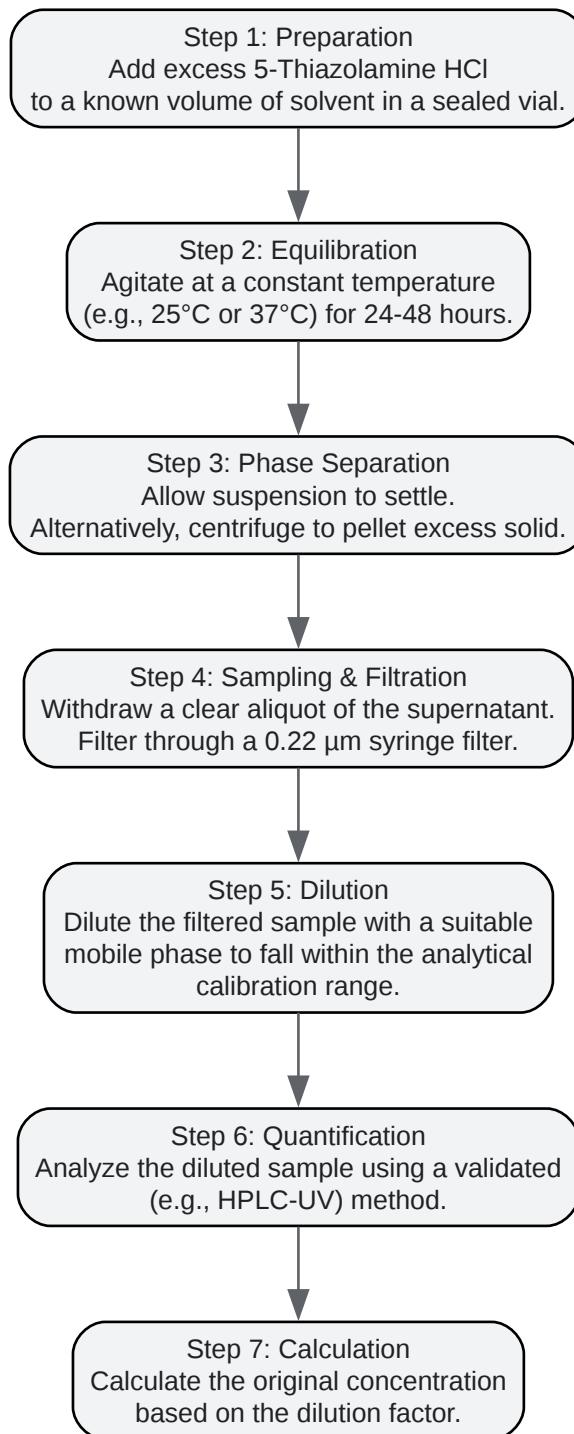
Solvent	Solubility	Rationale
Water	Soluble	The hydrochloride salt readily dissociates, and the polar amine and thiazole ring interact favorably with water.
Ethanol	Soluble	Ethanol's polarity is sufficient to solvate the ionic salt and engage in hydrogen bonding. [5]
Ammonia	Soluble	The basic nature of ammonia can deprotonate the hydrochloride, yielding the free base which remains soluble.[5]
Ether	Slightly Soluble	The low polarity of ether makes it a poor solvent for ionic salts.[5]
Petroleum Ether	Slightly Soluble	A non-polar solvent, highly unfavorable for solvating a polar salt.[5]
DMF, NMP	Likely Soluble	Highly polar aprotic solvents that are effective at dissolving a wide range of organic molecules.[6]

Causality in Solvent Selection

The choice of solvents for solubility screening is not arbitrary. It follows a logical progression from polar protic (water, ethanol) to polar aprotic (DMF, acetonitrile) and non-polar (toluene, hexane) solvents. This systematic approach, as seen in studies of similar heterocyclic compounds, allows for a comprehensive understanding of the solute-solvent interactions at play.[6] For an ionizable compound like **5-Thiazolamine hydrochloride**, pH is a critical factor; therefore, solubility should be determined in buffered aqueous solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8).

Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol outlines the gold-standard shake-flask method for generating reliable solubility data.^[6] The core principle is to create a saturated solution at a constant temperature and then quantify the dissolved solute.



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Caption: Workflow for Isothermal Shake-Flask Solubility Measurement.

Methodology:

- Preparation: Add an excess amount of **5-Thiazolamine hydrochloride** (e.g., 10-20 mg) to a vial containing a precise volume (e.g., 1-2 mL) of the selected solvent. The key is to ensure solid is visible after equilibration, confirming saturation.
- Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate for a sufficient duration (typically 24 to 48 hours) to ensure equilibrium is reached.
- Sampling: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
- Filtration: Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved solids. Causality Note: This step is critical to prevent artificially high results from suspended microparticles.
- Quantification: Accurately dilute the filtrate with a suitable solvent (typically the mobile phase of the analytical method) and quantify the concentration using a validated analytical method, such as the HPLC-UV method described in Section 4.
- Data Reporting: Express solubility in units of mg/mL or mol/L.

Stability Profile: Uncovering Degradation Pathways

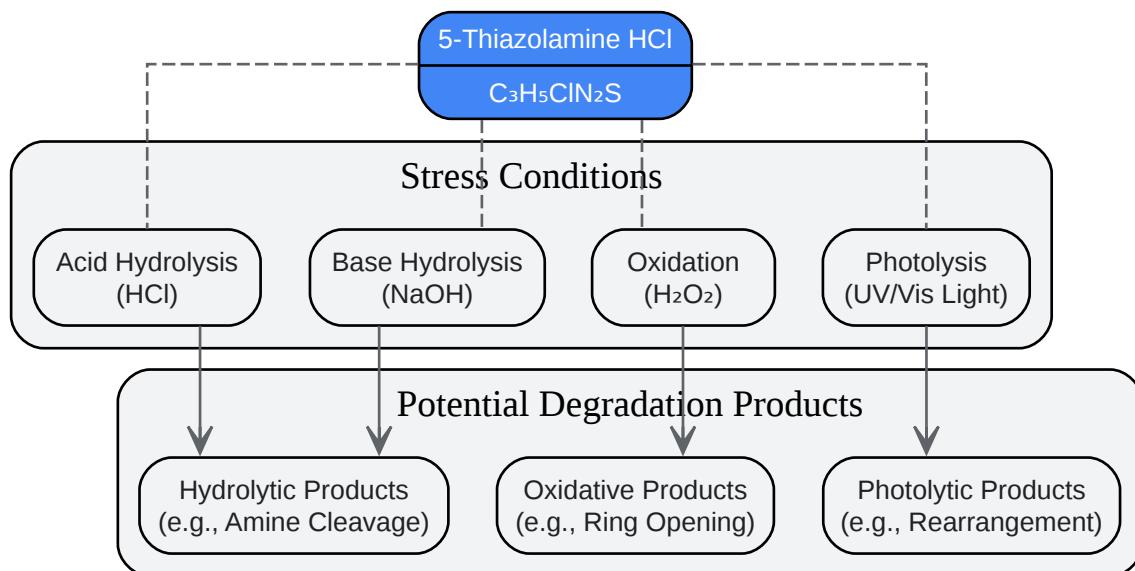
Drug stability is a measure of its ability to retain its chemical and physical integrity over time under specific environmental conditions.^[7] For **5-Thiazolamine hydrochloride**, the primary concerns are hydrolysis, oxidation, and photolysis, which can lead to loss of potency and the formation of potentially toxic degradants.^[8]

Potential Degradation Pathways

Forced degradation studies are essential to elucidate these pathways. While specific data for **5-Thiazolamine hydrochloride** is not widely published, knowledge of thiazole chemistry

allows for the prediction of likely degradation routes.

- Hydrolysis: The thiazole ring is generally stable to hydrolysis, but under harsh acidic or basic conditions, ring cleavage or modification of the amine group can occur.
- Oxidation: The electron-rich thiazole ring and the primary amine are susceptible to oxidation, particularly in the presence of peroxides or metal ions.^[8] This can involve ring opening or the formation of N-oxides.
- Photolysis: Thiazole-containing compounds with aryl substituents have been shown to degrade via photo-oxygenation, where the molecule reacts with singlet oxygen upon exposure to light, leading to an unstable endoperoxide that rearranges.^[9] While **5-Thiazolamine hydrochloride** lacks bulky aryl groups, the potential for photosensitivity cannot be dismissed without experimental evidence. Studies of other aminothiazoles have also noted dimerization and decomposition in DMSO solution, highlighting the reactivity of the 5-position on the thiazole ring.^[10]



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Caption: Potential forced degradation pathways of 5-Thiazolamine HCl.

Experimental Protocol: Forced Degradation and Formal Stability Study

This protocol is designed based on the International Council for Harmonisation (ICH) Q1A (R2) guidelines, which are the authoritative standard for stability testing.

Part A: Forced Degradation (Stress Testing) The goal is to generate degradation products to develop and validate a stability-indicating analytical method.

- Stock Solution: Prepare a solution of **5-Thiazolamine hydrochloride** in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of ~1 mg/mL.
- Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60-80 °C for several hours.
- Base Hydrolysis: Mix the stock solution with 0.1 M NaOH at room temperature. Causality Note: Basic conditions are often more degradative for amine-containing compounds, so heating may not be necessary initially.
- Oxidation: Mix the stock solution with 3% H₂O₂ at room temperature.
- Photostability: Expose the solid powder and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
- Thermal Stress: Expose the solid powder to dry heat (e.g., 80-100 °C).
- Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (see Section 4) to assess the parent compound's purity and profile the degradation products. The goal is to achieve 5-20% degradation.

Part B: ICH Formal Stability Study This study determines the re-test period or shelf life under defined storage conditions.

- Batch Selection: Use at least three primary batches of the drug substance.
- Storage Conditions: Place samples in containers that simulate the proposed packaging and store them under the following ICH conditions.[11][12]
 - Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.

- Accelerated: $40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / $75\% \text{ RH} \pm 5\% \text{ RH}$.
- Testing Frequency:
 - Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
 - Accelerated: Test at 0, 3, and 6 months.[\[11\]](#)
- Parameters to Test: At each time point, evaluate appearance, assay, purity (degradation products), and any other critical quality attributes.

Analytical Methodologies for Quantification

A robust, validated analytical method is the cornerstone of any solubility or stability study. For a small organic molecule like **5-Thiazolamine hydrochloride**, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the method of choice due to its specificity, sensitivity, and reproducibility.[\[13\]](#)

Protocol: Stability-Indicating HPLC-UV Method

This method is designed to separate the parent **5-Thiazolamine hydrochloride** peak from any potential degradation products, excipients, or impurities.

Table 3: Recommended HPLC-UV Method Parameters

Parameter	Recommended Condition	Rationale
Column	C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 μ m)	Provides excellent retention and separation for polar to moderately non-polar compounds.[14][15]
Mobile Phase	A: 0.1% Formic Acid in WaterB: Acetonitrile	A simple, effective mobile phase system for good peak shape and resolution of amine-containing compounds.[13]
Elution Mode	Isocratic or Gradient	Start with an isocratic method (e.g., 80:20 A:B). A gradient may be needed to resolve late-eluting impurities found during stress testing.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, balancing analysis time and pressure. [14][16]
Detection (UV)	~270-275 nm	Aminothiazole structures typically have a UV maximum in this region. The exact λ_{max} should be determined experimentally.[15][16]
Injection Volume	5-10 μ L	A typical volume to achieve good sensitivity without overloading the column.
Column Temp.	30-40 °C	Elevated temperature can improve peak shape and reduce run time. Consistency is key.[14]

Method Validation: The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for purpose. Key validation parameters include:

- Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is proven during forced degradation studies.
- Linearity: Demonstrating a direct proportional relationship between concentration and analytical response over a defined range.
- Accuracy: The closeness of test results to the true value, typically assessed by spike-recovery experiments.
- Precision: The degree of scatter between a series of measurements, assessed at repeatability (intra-day) and intermediate precision (inter-day) levels.
- Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations that can be reliably detected and quantified, respectively.

Best Practices for Handling and Storage

Based on the compound's known properties and general chemical safety principles, the following handling and storage procedures are recommended to ensure material integrity and personnel safety.

- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[\[17\]](#)[\[18\]](#) Recommended storage temperatures on product labels should be followed. Keep the material away from heat, open flames, and other sources of ignition.
- Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[\[18\]](#) Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[\[17\]](#)[\[18\]](#) Avoid contact with skin and eyes. [\[18\]](#) Wash hands thoroughly after handling.
- Hazard Mitigation: **5-Thiazolamine hydrochloride** is classified as harmful if swallowed and causes skin and serious eye irritation.[\[3\]](#) In case of exposure, follow standard first-aid measures.[\[17\]](#)

Conclusion

This guide has provided a detailed technical framework for understanding and evaluating the solubility and stability of **5-Thiazolamine hydrochloride**. By integrating fundamental physicochemical data with robust, step-by-step experimental protocols, we have outlined a clear path for researchers to generate high-quality, reliable data. The causality-driven approach to experimental design—from solvent selection in solubility studies to stress conditions in stability testing—empowers scientists to move beyond mere data collection to a deeper understanding of the molecule's behavior. Adherence to these principles and protocols will facilitate more efficient and successful drug development programs utilizing this important chemical scaffold.

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